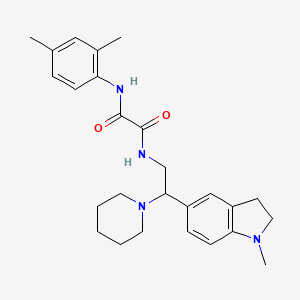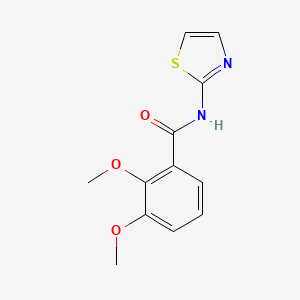
2-Ethylhexyl octyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethylhexyl octyl ether is an organic compound with the molecular formula C16H34O. It is an ether, which means it contains an oxygen atom connected to two alkyl or aryl groups. This compound is known for its use in various industrial applications due to its chemical stability and unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Ethylhexyl octyl ether can be synthesized through the etherification of 2-ethylhexanol and octanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction proceeds as follows: [ \text{C8H17OH} + \text{C8H17OH} \rightarrow \text{C16H34O} + \text{H2O} ]
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes with optimized reaction conditions to maximize yield and purity. The use of heterogeneous catalysts, such as ion-exchange resins, can enhance the efficiency of the etherification process.
Análisis De Reacciones Químicas
Types of Reactions: 2-Ethylhexyl octyl ether primarily undergoes substitution reactions due to the presence of the ether linkage. It can also participate in oxidation reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: These reactions typically involve nucleophiles such as halides or alkoxides. For example, the reaction with hydrogen halides can lead to the formation of alkyl halides and alcohols.
Oxidation Reactions: Oxidation can occur using reagents like potassium permanganate or chromic acid, leading to the formation of carboxylic acids or ketones.
Major Products Formed:
Substitution Reactions: Alkyl halides and alcohols.
Oxidation Reactions: Carboxylic acids and ketones.
Aplicaciones Científicas De Investigación
2-Ethylhexyl octyl ether has a wide range of applications in scientific research and industry:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: It serves as a medium for the extraction and purification of biological compounds.
Medicine: It is utilized in the formulation of pharmaceuticals and as a carrier for drug delivery systems.
Industry: It is employed as a plasticizer in the production of flexible plastics and as a lubricant in various mechanical applications.
Mecanismo De Acción
The mechanism of action of 2-ethylhexyl octyl ether is primarily based on its ability to act as a solvent and carrier. It interacts with molecular targets by dissolving or dispersing other compounds, facilitating their transport and reaction. The pathways involved include solubilization and diffusion, which enhance the bioavailability and efficacy of active ingredients.
Comparación Con Compuestos Similares
2-Nitrophenyl octyl ether: Used as a plasticizer and in the extraction of polar substances.
Bis(2-ethylhexyl) sebacate: A non-polar plasticizer used in the formation of thin plasticized membranes.
2-Ethylhexyl salicylate: An ester used in sunscreens to absorb UVB radiation.
Uniqueness: 2-Ethylhexyl octyl ether stands out due to its balanced hydrophobic and hydrophilic properties, making it an effective solvent and carrier in various applications. Its chemical stability and low reactivity also contribute to its versatility and safety in industrial and research settings.
Propiedades
IUPAC Name |
1-(2-ethylhexoxy)octane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34O/c1-4-7-9-10-11-12-14-17-15-16(6-3)13-8-5-2/h16H,4-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWWSWXSWYKJBCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOCC(CC)CCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-9H-xanthene-9-carboxamide](/img/structure/B2750967.png)
![sodium 5-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}thiophene-2-carboxylate](/img/structure/B2750973.png)

![4-Chloro-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2750975.png)



![2-(4-fluorophenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2750983.png)

![N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2750985.png)
![N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-(2-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B2750986.png)


![N-{4-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]phenyl}acetamide](/img/structure/B2750990.png)
